molecular formula C18H14N4O2S2 B2868545 1-(4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868967-10-6

1-(4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2868545
CAS No.: 868967-10-6
M. Wt: 382.46
InChI Key: AOGLGBGDTUQJDI-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. Its core structure, the [1,2,4]triazolo[4,3-b]pyridazine system, is a privileged scaffold in drug discovery, known for its ability to interact with a range of biological targets, particularly protein kinases. The specific substitution pattern of this molecule, featuring a thiophene and a p-methoxyphenylsulfanyl ethanone moiety, suggests its potential application as a kinase inhibitor. Kinase inhibition is a cornerstone of targeted cancer therapy, and molecules within this structural class are frequently investigated for their efficacy against various oncogenic kinases. Researchers can utilize this compound as a key intermediate or a lead molecule in the development of novel therapeutics for proliferative diseases, such as cancers and inflammatory disorders. Its mechanism of action is hypothesized to involve competitive binding to the ATP-binding site of specific kinase targets, thereby disrupting downstream signaling pathways that drive cell proliferation and survival. The thiophene and triazolopyridazine rings contribute essential hydrogen bonding and hydrophobic interactions critical for high-affinity target engagement. This compound is intended for use in in vitro biochemical assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to further elucidate its potency, selectivity, and therapeutic potential. It represents a valuable chemical tool for probing complex cellular signaling networks and validating new targets in chemical biology and oncology research.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-24-13-6-4-12(5-7-13)14(23)11-26-17-9-8-16-19-20-18(22(16)21-17)15-3-2-10-25-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGLGBGDTUQJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Analogs with Aryl Substituent Variations

Compounds sharing the triazolo[4,3-b]pyridazine core but differing in aryl substituents were synthesized under similar conditions (Table 1):

Compound Name Substituent (Position 3) Yield (%) Key Properties/Applications Reference
1-Phenyl-2-{[3-(thiophen-2-yl)-...]sulfanyl}ethan-1-one (7a ) Phenyl 67 Baseline for SAR studies
1-(4-Bromophenyl)-2-{[3-(thiophen-2-yl)-...]sulfanyl}ethan-1-one 4-Bromophenyl N/A Enhanced halogen bonding potential
1-(Thiazol-2-yl)-2-{[3-(thiophen-2-yl)-...]sulfanyl}ethan-1-one Thiazol-2-yl N/A Potential antimicrobial activity
1-(Pyridin-4-yl)-2-{[3-(thiophen-2-yl)-...]sulfanyl}ethan-1-one Pyridin-4-yl N/A Improved solubility in polar solvents

Key Findings :

  • The 4-methoxyphenyl group in Compound 7b offers a balance between lipophilicity and electronic effects, contrasting with the electron-withdrawing 4-bromophenyl group .
  • Thiazole and pyridine substituents may enhance solubility but reduce metabolic stability compared to thiophene .

Triazolopyridazine-Based Inhibitors

Bivalent triazolopyridazine derivatives, such as AZD5153 , share structural motifs with Compound 7b but target bromodomain and extraterminal (BET) proteins (Table 2):

Compound Name Substituents Key Applications Potency (IC₅₀) Reference
AZD5153 3-Methoxy, piperidyl, phenoxyethyl groups BET inhibition, anticancer (c-Myc downregulation) <10 nM
Compound 7b 4-Methoxyphenyl, thiophen-2-yl Under investigation (SAR studies) N/A

Key Findings :

  • AZD5153’s bivalent binding mode enhances potency by engaging two bromodomains, a feature absent in monovalent Compound 7b .
  • The thiophene and methoxy groups in 7b may favor interactions with sulfur-binding enzymes or receptors, differing from AZD5153’s piperidine-based pharmacokinetic optimization .

Sulfur-Linkage Variants

Compounds with modified sulfur-containing groups highlight the role of the sulfanyl bridge (Table 3):

Compound Name Linkage Type Key Properties Reference
1-(4-Morpholinyl)-2-{[3-(3-pyridinyl)-...]sulfanyl}ethan-1-one Sulfanyl Improved CNS penetration
N-{3-[3-(Pyridin-3-yl)-...]phenyl}-2-(thiophen-2-yl)acetamide Acetamide Antitumor (PD-1/PD-L1 inhibition)
Compound 7b Sulfanyl Potential redox activity

Key Findings :

  • Sulfanyl linkages (as in 7b ) may confer redox activity or metal-binding capacity, whereas acetamide groups (e.g., in PD-1 inhibitors) prioritize hydrogen bonding .

Antitumor and Antifungal Agents

Structural analogs with reported bioactivity include:

  • Lin28-1632 : Features a triazolo[4,3-b]pyridazine core with a methylphenyl group, inhibiting Lin28 proteins (IC₅₀ ~80 µM) .
  • SCL-1/SCL-2 : Contain trifluoromethyl and piperidine groups, showing antitumor activity via PD-1/PD-L1 binding inhibition .

Key Findings :

  • Compound 7b ’s thiophene group may offer unique π-π stacking interactions compared to Lin28-1632’s methylphenyl group .

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